N-Demethyl-N-formylolanzapine-d8 can be synthesized through various chemical pathways, primarily involving modifications to olanzapine. The synthesis typically involves:
Deuterated compounds like N-Demethyl-N-formylolanzapine-d8 are often synthesized using deuterated solvents or reagents to ensure that specific hydrogen atoms are replaced with deuterium, enhancing the compound's stability and facilitating its use in various analytical techniques such as nuclear magnetic resonance spectroscopy .
The molecular structure of N-Demethyl-N-formylolanzapine-d8 can be represented by its InChI key: KZRIUXSFFOWKRO-USJBSMOHSA-N. The compound features a thienobenzodiazepine core, which includes:
The presence of deuterium in the structure alters the compound's isotopic composition, which can be beneficial in studies involving metabolic pathways and pharmacokinetics .
N-Demethyl-N-formylolanzapine-d8 can undergo various chemical reactions, including:
These reactions are essential for modifying the compound’s structure for specific applications in research and development .
The mechanism of action for N-Demethyl-N-formylolanzapine-d8 is closely related to its role as a dopamine antagonist. This compound interacts with dopamine receptors in the central nervous system, leading to:
N-Demethyl-N-formylolanzapine-d8 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications where precise measurements and stability are required .
N-Demethyl-N-formylolanzapine-d8 is primarily utilized in scientific research settings. Its applications include:
N-Demethyl-N-formylolanzapine-d8 (molecular formula: C₁₇H₁₀D₈N₄OS; molecular weight: 334.47 g/mol) features eight deuterium atoms strategically incorporated into the piperazine ring. Its systematic IUPAC name is 4-(2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8. The structure preserves the core thienobenzodiazepine scaffold of olanzapine but replaces the N-methyl group with a formyl moiety (–CHO) at the piperazine nitrogen, while deuterium atoms occupy aliphatic hydrogen positions [1] [3] [9].
Key structural alteration: Deuteration at the piperazine ring (C17H10D8N4OS vs. C17H18N4OS) [1] [9]
Physicochemical properties:
Table 1: Structural and Isotopic Comparison of Key Compounds
Compound | Molecular Formula | Molecular Weight | Deuteration Sites |
---|---|---|---|
Olanzapine | C₁₇H₂₀N₄S | 312.43 g/mol | None |
N-Demethyl-N-formylolanzapine | C₁₇H₁₈N₄OS | 326.42 g/mol | None |
N-Demethyl-N-formylolanzapine-d8 | C₁₇H₁₀D₈N₄OS | 334.47 g/mol | Piperazine ring (8 positions) |
Deuterated analogs like N-Demethyl-N-formylolanzapine-d8 leverage the kinetic isotope effect—where carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds—to improve analytical precision. The D8-labeling minimizes metabolic degradation during sample processing, allowing accurate quantification at trace levels [1] [3] [8].
Regulatory compliance: Supports method validation per ICH Q2(R1) guidelines for specificity, accuracy, and linearity in impurity testing [2] [6].
Table 2: Commercial Source Specifications
Vendor | Catalog Number | Quantity | Price | Deuteration Sites |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-500671 | 1 mg | $490.00 | Piperazine ring (8 positions) |
SynZeal | SZ-O001006 | Custom | Quote-based | Non-deuterated impurity |
Medical Isotopes | 56374 | 2.5 mg | $680.00 | Non-deuterated impurity |
As "Olanzapine N-Formyl Impurity," the non-deuterated form (CAS 639460-79-0) arises during olanzapine synthesis or storage. Regulatory agencies mandate strict control of this impurity (<0.15% per ICH Q3A/B), necessitating sensitive detection methods [2] [6] [9].
Enables accurate calibration curves for impurity quantification down to 0.01% relative to olanzapine [6] [9].
Regulatory applications:
Included in pharmacopeial reference standards (USP/EP) for system suitability testing [6] [9].
Stability studies:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5